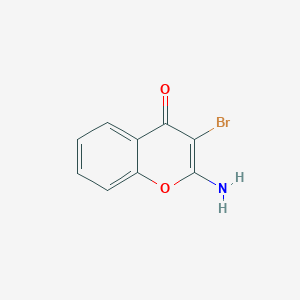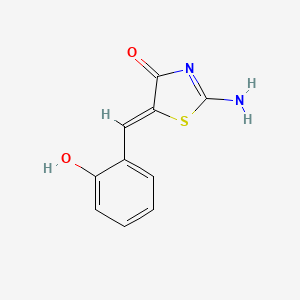![molecular formula C19H21N5 B5356843 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5356843.png)
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as EIPMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EIPMA is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In a study conducted by Wang et al., this compound was found to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. This compound was also found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the inhibition of fungal growth. In a study conducted by Wang et al., this compound was found to induce cell cycle arrest and apoptosis in cancer cells. This compound was also found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound was found to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to exhibit potent anticancer, anti-inflammatory, and antifungal activities at low concentrations. Additionally, this compound has been shown to exhibit selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has several limitations for lab experiments, including its poor solubility and stability. This compound is poorly soluble in water, which makes it difficult to administer in vivo. Additionally, this compound is unstable under acidic conditions, which limits its use in acidic environments.
Direcciones Futuras
There are several future directions for the study of 5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the evaluation of its potential as a therapeutic agent. One future direction is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another future direction is the investigation of its pharmacokinetics and toxicity, which can provide valuable information for its potential use in vivo. Finally, the evaluation of its potential as a therapeutic agent can lead to the development of new drugs for the treatment of cancer, inflammation, and fungal infections.
Conclusion
In conclusion, this compound is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound can be synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antifungal activities. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and toxicity, and the evaluation of its potential as a therapeutic agent.
Métodos De Síntesis
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be synthesized using various methods, including a one-pot reaction, a multistep reaction, and a microwave-assisted reaction. The one-pot reaction involves the condensation of 6-bromoindole-3-carboxaldehyde, ethyl acetoacetate, and 2,3-dimethylpyrazol-5-amine in the presence of an acid catalyst. The multistep reaction involves the synthesis of 6-bromoindole-3-carboxaldehyde, which is then reacted with ethyl acetoacetate and 2,3-dimethylpyrazol-5-amine in the presence of an acid catalyst. The microwave-assisted reaction involves the reaction of 6-bromoindole-3-carboxaldehyde, ethyl acetoacetate, and 2,3-dimethylpyrazol-5-amine in the presence of a base catalyst under microwave irradiation.
Aplicaciones Científicas De Investigación
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antifungal activities. In a study conducted by Wang et al., this compound was found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. This compound was also found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound was found to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-4-16-10-18(24-19(22-16)12(2)13(3)23-24)21-11-14-5-6-15-7-8-20-17(15)9-14/h5-10,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQSKQBFDABCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCC3=CC4=C(C=C3)C=CN4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(methylamino)-5-nitrophenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5356769.png)
![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5356780.png)

![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)
![9-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5356803.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)


![2-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5356820.png)
![3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5356821.png)
![methyl 1-({[1-(3-fluoro-4-hydroxyphenyl)ethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5356840.png)